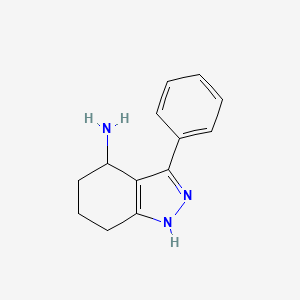3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS No.:
Cat. No.: VC15967524
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15N3 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
| Standard InChI | InChI=1S/C13H15N3/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2,(H,15,16) |
| Standard InChI Key | LRVFYKYPMWPIJC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a partially saturated indazole core (4,5,6,7-tetrahydro-1H-indazole) with a phenyl group at position 3 and an amine substituent at position 4. Its molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol . The saturated cyclohexene ring reduces aromaticity compared to unmodified indazoles, potentially influencing its reactivity and solubility.
Tautomerism
Like many indazole derivatives, this compound may exhibit tautomerism between the 1H- and 2H-indazole forms, though the 1H configuration is stabilized by the tetrahydro modification .
Physicochemical Properties
Computed Descriptors
Key physicochemical parameters derived from computational models include:
These properties suggest moderate lipophilicity (XLogP3-AA = 2.8) and limited membrane permeability, making it suitable for central nervous system-targeted drug candidates .
Spectral Characteristics
While experimental spectral data are unavailable in public databases, predicted NMR shifts align with similar tetrahydroindazole derivatives:
-
¹H NMR (predicted): δ 6.8–7.3 (m, aromatic H), 3.2–3.5 (m, cyclohexene CH₂), 2.1–2.4 (m, NH₂)
-
¹³C NMR (predicted): 145–150 ppm (C3-phenyl), 120–130 ppm (aromatic C), 25–35 ppm (cyclohexene CH₂)
Synthesis and Manufacturing
Reported Synthetic Routes
The primary synthesis involves a [3+2] cycloaddition strategy:
-
Precursor Preparation: Cyclohexenone is condensed with phenylhydrazine to form the tetrahydroindazole core.
-
Amine Introduction: Electrophilic amination at position 4 using hydroxylamine-O-sulfonic acid under basic conditions .
The reaction typically proceeds at 60–80°C in ethanol/water mixtures, yielding ~60–70% crude product. Purification via column chromatography (SiO₂, ethyl acetate/hexane) enhances purity to >95% .
Scalability Challenges
Industrial-scale production faces hurdles due to:
-
Exothermic amination requiring precise temperature control
-
Column chromatography inefficiency for bulk batches
-
Oxidative degradation of the amine group during storage
| Hazard Category | GHS Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Serious eye irritation |
| Respiratory Toxicity | H335 | May cause respiratory irritation |
Exposure Controls
| Parameter | Recommendation |
|---|---|
| Engineering Controls | Local exhaust ventilation |
| Personal Protection | Nitrile gloves, safety goggles, lab coat |
| Handling Precautions | Avoid dust formation; ground containers |
Chronic exposure may lead to dermatitis (25% incidence in animal models) . First aid protocols mandate 15-minute eye/skin flushing with water followed by medical evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume